molecular formula C32H24N2O4 B12283463 4,4'-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzonitrile

4,4'-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzonitrile

Cat. No.: B12283463
M. Wt: 500.5 g/mol
InChI Key: WBSWFKTVYDPHLC-UHFFFAOYSA-N
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Description

4,4’-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central anthracene core substituted with methoxy groups and benzonitrile moieties, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzonitrile typically involves the reaction of veratrole with terephthalaldehyde in the presence of a strong acid, such as sulfuric acid. The reaction is carried out in dichloromethane at low temperatures (0-5°C) to control the reaction rate and prevent side reactions. The resulting product is then purified using chromatographic techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 4,4’-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)dibenzonitrile involves its interaction with various molecular targets and pathways. The compound’s methoxy and nitrile groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .

Properties

Molecular Formula

C32H24N2O4

Molecular Weight

500.5 g/mol

IUPAC Name

4-[10-(4-cyanophenyl)-2,3,6,7-tetramethoxyanthracen-9-yl]benzonitrile

InChI

InChI=1S/C32H24N2O4/c1-35-27-13-23-24(14-28(27)36-2)32(22-11-7-20(18-34)8-12-22)26-16-30(38-4)29(37-3)15-25(26)31(23)21-9-5-19(17-33)6-10-21/h5-16H,1-4H3

InChI Key

WBSWFKTVYDPHLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OC)C4=CC=C(C=C4)C#N)OC)OC)C5=CC=C(C=C5)C#N

Origin of Product

United States

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